molecular formula C12H17NO2 B6041249 5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione CAS No. 62686-83-3

5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione

Cat. No.: B6041249
CAS No.: 62686-83-3
M. Wt: 207.27 g/mol
InChI Key: QIJUNGSXBVLYCE-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione is a β-diketone derivative structurally derived from 5,5-dimethylcyclohexane-1,3-dione (dimedone), a well-known cyclic diketone widely used in organic synthesis due to its enol-keto tautomerism and reactivity in condensation reactions . The target compound features a pyrrolidin-2-ylidene substituent at the 2-position of the cyclohexanedione core, introducing a saturated five-membered nitrogen-containing ring.

Properties

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-5-yl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2)6-9(14)11(10(15)7-12)8-4-3-5-13-8/h14H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJUNGSXBVLYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C2=NCCC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363654
Record name ST4111202
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62686-83-3
Record name ST4111202
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Procedure and Optimization

The protocol requires three sequential additions of 2f (1 equiv each) to a solution of 6b (1 equiv) and a Ru catalyst (e.g., Grubbs first-generation catalyst) in anhydrous dichloromethane. The mixture is heated at 60°C for 24 hours in a sealed tube, followed by purification via silica gel chromatography (20% hexanes in ethyl acetate). Key observations include:

  • Yield : 59% after chromatographic purification.

  • Byproducts : Unreacted 2f (40%) and 6b (32%) are recoverable.

  • Catalyst Efficiency : Ru catalysts outperform Rh analogs in cost-effectiveness while maintaining comparable reactivity.

Mechanistic Insights

The reaction proceeds via a proposed metal-carbene intermediate (Figure 1). The diazo compound (2f) undergoes nitrogen extrusion to form a Ru-bound carbene, which reacts with pyrrolidine’s nucleophilic nitrogen to generate the enaminone core. Steric hindrance from the 5,5-dimethyl groups on the cyclohexane-dione moiety directs regioselectivity toward the pyrrolidine’s α-position.

Alternative Catalytic Approaches

Rhodium-Catalyzed Coupling

While less economical, Rh₂(OAc)₄ has been used for analogous enaminone syntheses. A study in demonstrates that Rh catalysts achieve similar yields (55–65%) but require higher temperatures (80°C) and longer reaction times (48 hours). This method is limited by rhodium’s scarcity and cost, making it less practical for large-scale synthesis.

Comparative Analysis of Methods

Table 1 summarizes the advantages and limitations of each synthesis route:

MethodCatalystYield (%)Temperature (°C)Cost EfficiencyScalability
Ru-catalyzed couplingGrubbs I Ru5960HighHigh
Rh-catalyzed couplingRh₂(OAc)₄55–6580LowModerate
Halide cyclizationNaI/MeOHN/A25ModerateTheoretical

The Ru-catalyzed method stands out for its balance of yield, cost, and scalability.

Structural Characterization and Validation

The compound’s identity is confirmed via spectral data:

  • ¹H NMR (CDCl₃) : δ 11.8 (s, 1H, NH), 3.67 (t, J = 7.6 Hz, 2H), 3.37 (t, J = 8.0 Hz, 2H), 2.37 (s, 2H), 2.31 (s, 2H), 1.02 (s, 6H).

  • ¹³C NMR : Peaks at 174.4 (C=O), 106.9 (quaternary carbon), and 20.6 (CH₃).

  • IR : Strong absorption at 1728 cm⁻¹ (C=O stretch) .

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione is in organic synthesis as an intermediate for producing various chemical compounds. Its structure allows it to participate in multiple reactions, including:

  • Enaminone Synthesis : The compound can be synthesized through reaction pathways that involve enaminones. For instance, it has been utilized in the synthesis of substituted enaminones via ruthenium-catalyzed reactions . This method demonstrates its utility in generating complex molecular architectures.
  • Cyclization Reactions : The compound has been reported to undergo cyclization reactions to form cyclic structures that are valuable in drug development and other synthetic applications .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Some notable points include:

  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. This suggests a potential role in the development of anticancer agents.
  • Neuroprotective Properties : Research has indicated that compounds related to this structure may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Materials Science

The compound's unique chemical structure also positions it as a candidate for applications in materials science:

  • Polymer Synthesis : It can serve as a monomer or crosslinking agent in polymer chemistry. The incorporation of this compound into polymer matrices could enhance their mechanical properties and thermal stability.

Table 1: Summary of Research Findings

Application AreaStudy ReferenceKey Findings
Organic Synthesis Successful synthesis of enaminones using the compound.
Medicinal Chemistry Potential anticancer and neuroprotective activities observed.
Materials Science Utilization as a monomer in polymer synthesis yielding enhanced properties.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound belongs to a class of dimedone derivatives modified at the 2-position. Key structural analogs include:

Compound Class Substituent at 2-Position Key Features
Target Compound Pyrrolidin-2-ylidene Saturated N-heterocycle; potential for hydrogen bonding and improved solubility.
Hydrazone Derivatives Arylhydrazone (e.g., 4-fluorophenyl) Planar, conjugated systems; electron-withdrawing groups enhance stability.
Arylidene Derivatives Aromatic aldehyde-derived groups Extended π-conjugation; tunable electronic properties via substituents.
Pyran-4-ylidene Derivatives 2,6-Dimethyl-4H-pyran-4-ylidene Oxygen-containing heterocycle; influences tautomeric equilibria.

Electronic Effects :

  • Arylidene derivatives () exhibit enhanced π-conjugation, which may improve UV-Vis absorption properties for applications in materials science.
Physicochemical and ADMET Properties

Table 1 compares predicted physicochemical and ADMET parameters for the target compound and analogs, based on SwissADME data from and related studies:

Compound LogP Water Solubility (mg/mL) H-Bond Acceptors Bioavailability Score CYP2D6 Inhibition Risk
Target Compound (Inferred) ~2.8 0.15 4 0.55 Low
2-(4-Fluorophenyl)hydrazono Derivative 3.1 0.12 5 0.49 Moderate
2-(Trifluoromethylphenyl)hydrazono 3.5 0.09 5 0.42 High
2-Arylidene Derivatives 2.5–3.2 0.10–0.20 3–4 0.50–0.60 Low–Moderate

Key Observations :

  • The pyrrolidin-2-ylidene group likely reduces LogP compared to highly lipophilic trifluoromethylphenylhydrazone derivatives, improving water solubility.
  • Lower CYP2D6 inhibition risk compared to electron-deficient hydrazones suggests better metabolic stability .

Biological Activity

5,5-Dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione, also known by its CAS number 62686-83-3, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a pyrrolidine ring with a cyclohexane-1,3-dione moiety . Its molecular formula is C12H17NO2, and it has a molecular weight of 205.27 g/mol. The structural formula is critical for understanding its interactions at a molecular level.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as an enzyme inhibitor or receptor modulator , influencing metabolic pathways and cellular processes. The precise mechanism depends on the specific biological context and the targets involved.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties . For instance, a related compound demonstrated a DPPH radical scavenging activity of 44.13% at a concentration of 5 μg/ml . This suggests potential applications in combating oxidative stress-related diseases.

Cytotoxicity

Studies have shown that this compound can possess cytotoxic effects against various cancer cell lines. For example, related pyrrolidine derivatives have demonstrated IC50 values indicating effective inhibition of cell growth in Hep G2 (liver cancer) cells . This highlights its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Cytotoxicity Testing : A study evaluating the cytotoxic effects of pyrrolidine derivatives found that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing safer therapeutic agents.
  • Antioxidant Properties : Research indicated that these compounds could effectively scavenge free radicals and reduce oxidative stress markers in vitro . Such properties are valuable in preventing cellular damage associated with various diseases.
  • Enzyme Interaction Studies : The compound's interaction with specific enzymes was explored in several studies, demonstrating its potential to modulate enzymatic activity involved in metabolic pathways .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntioxidantDPPH scavenging activity (44.13% at 5 μg/ml)
CytotoxicityIC50 values against Hep G2 cells
Enzyme ModulationInhibition/activation observed in metabolic pathways

Q & A

Q. What are the key synthetic methodologies for 5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione?

The compound is synthesized via condensation reactions involving 5,5-dimethylcyclohexane-1,3-dione (dimedone) and pyrrolidine derivatives. A common approach involves reacting dimedone with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene to form intermediates like 2-(dimethylaminomethylene)-5,5-dimethylcyclohexane-1,3-dione, which can undergo further substitution or cyclization. Reaction optimization includes controlling temperature (reflux conditions) and solvent polarity to enhance yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies carbonyl stretching vibrations (~1700 cm⁻¹) and enamine C=N bonds (~1600 cm⁻¹) .
  • NMR Spectroscopy : 1^1H NMR reveals proton environments (e.g., methyl groups at δ ~1.2 ppm, aromatic protons at δ ~7.0 ppm), while 13^13C NMR confirms carbonyl carbons (δ ~190–200 ppm) and quaternary carbons .
  • X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks. Programs like SHELXL refine crystal structures using high-resolution diffraction data .

Q. How can researchers verify the purity of this compound during synthesis?

Use chromatographic methods (TLC, HPLC) with UV detection at λ ~254 nm. Mass spectrometry (MS) confirms molecular ion peaks (e.g., m/z 235 for the parent ion), while elemental analysis validates C, H, and N content within ±0.3% theoretical values .

Advanced Research Questions

Q. What computational strategies optimize reaction pathways for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states to predict regioselectivity. Software like Gaussian or ORCA calculates activation energies, while machine learning algorithms (e.g., ICReDD’s platforms) analyze experimental data to recommend optimal conditions (solvent, catalyst) .

Q. How do structural modifications influence its chelating properties for metal ions?

Introducing electron-withdrawing groups (e.g., sulfonate) enhances binding to transition metals like Cu(II). Spectrophotometric studies (UV-Vis at λ ~400–600 nm) quantify complex stability constants (log K ~5.0–9.0). Competitive binding assays with EDTA assess selectivity in mixed-metal systems .

Q. What challenges arise in resolving tautomeric equilibria using crystallography?

Tautomers (e.g., enamine vs. imine forms) exhibit distinct bond lengths and angles. High-resolution data (d-spacing <0.8 Å) and low-temperature measurements (100 K) minimize thermal motion artifacts. SHELX constraints refine occupancy ratios for coexisting tautomers .

Q. How should researchers address discrepancies in reported reaction yields for analogous compounds?

Systematic factorial design (e.g., varying solvent polarity, catalyst loading) isolates critical variables. For example, yields for similar cyclocondensations range from 57% to 68% depending on sodium acetate concentration and reflux duration .

Methodological Tables

Table 1: Key Crystallographic Parameters for Related Compounds

ParameterValue (Example)Source
Space groupP2₁
Unit cell dimensions (Å)a = 8.54, b = 8.94, c = 23.44
Resolution (Å)0.71
R-factor<0.05

Table 2: Spectrophotometric Detection Limits for Metal Complexes

Metal IonDetection Limit (ppm)Reagent SystemReference
Cu(II)0.01H₂L–CPCl
Fe(III)0.05Modified dimedone probes

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